![molecular formula C12H12O5 B12579009 (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione CAS No. 620627-96-5](/img/structure/B12579009.png)
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione is a chemical compound with a unique structure that includes a dioxane ring and a benzyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione typically involves the reaction of benzyloxy compounds with dioxane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxane derivatives, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The dioxane ring structure also contributes to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- **(3S)-4-{N-[(Benzyloxy)carbonyl]glycyl}-2-oxo-3-[({4-[(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl]benzoyl}amino)methyl]-1-piperazinyl}acetic acid
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione is unique due to its specific combination of a dioxane ring and a benzyloxy group. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
620627-96-5 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.22 g/mol |
IUPAC名 |
(3S)-3-(phenylmethoxymethyl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C12H12O5/c13-11-8-16-12(14)10(17-11)7-15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChIキー |
RPVKEBWBRYVXHB-JTQLQIEISA-N |
異性体SMILES |
C1C(=O)O[C@H](C(=O)O1)COCC2=CC=CC=C2 |
正規SMILES |
C1C(=O)OC(C(=O)O1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


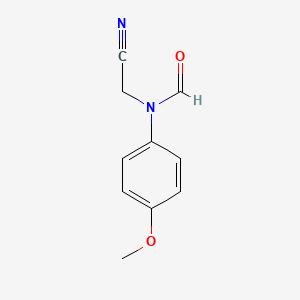
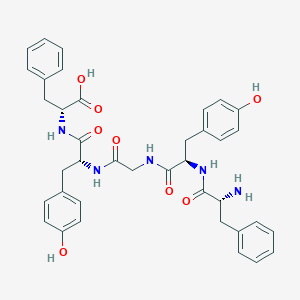
![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
![5-Chloro-2-hydroxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12578958.png)
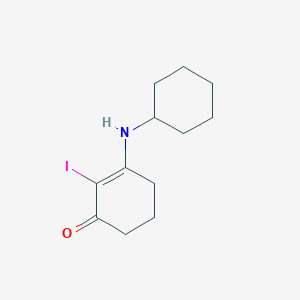


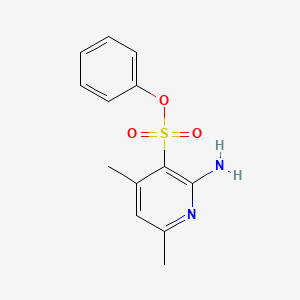

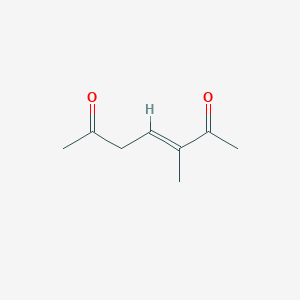
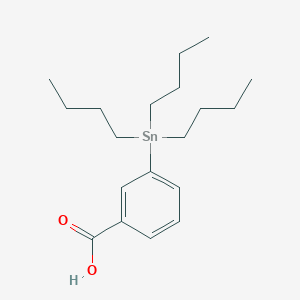
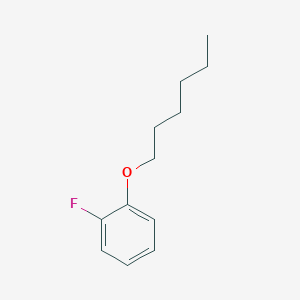
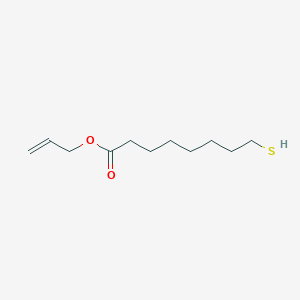
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)
